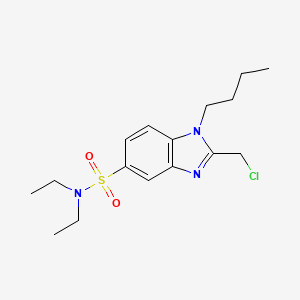
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide, commonly known as AZPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide' involves the reaction of 4-fluoroaniline with phthalic anhydride to form 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid. This intermediate is then reacted with 4-azepanone to form the final product.
Starting Materials
4-fluoroaniline, phthalic anhydride, 4-azepanone
Reaction
Step 1: 4-fluoroaniline is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid to form 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid., Step 2: 4-(4-fluorophenyl)-1,3-dioxoisoindoline-2-carboxylic acid is then reacted with 4-azepanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-(4-fluorophenyl)acetamide.
Mecanismo De Acción
The exact mechanism of action of AZPA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to exhibit high affinity towards cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation. By inhibiting COX-2, AZPA is believed to reduce inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
AZPA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AZPA inhibits the activity of COX-2 enzyme, which leads to a reduction in the production of prostaglandins. In vivo studies have shown that AZPA exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AZPA is its potential applications in drug discovery and development. It exhibits high affinity towards certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, AZPA has been found to exhibit low toxicity and high selectivity towards COX-2 enzyme, making it a potential candidate for the treatment of various diseases. However, one of the main limitations of AZPA is its limited solubility in water, which makes it difficult to administer orally.
Direcciones Futuras
There are several future directions for the research and development of AZPA. One potential direction is the development of new drugs based on the structure of AZPA. Additionally, further research is needed to fully understand the mechanism of action of AZPA and its potential applications in the treatment of various diseases. Finally, further studies are needed to investigate the potential side effects and toxicity of AZPA.
Aplicaciones Científicas De Investigación
AZPA has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It is believed to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. Additionally, AZPA has been found to have potential applications in the field of drug discovery and development, as it exhibits high affinity towards certain enzymes and receptors.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-7-5-14(6-8-15)22-12-17(20-21-22)18(23)19-11-13-3-9-16(25-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGZCOEBWCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2645523.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)


![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)



![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2645544.png)
![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)